molecular formula C11H10O4 B2476846 (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acid CAS No. 209256-68-8

(E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acid

Cat. No. B2476846
CAS RN: 209256-68-8
M. Wt: 206.197
InChI Key: FMTGNGBHGBNWFS-SNAWJCMRSA-N
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Description

(E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acid, also known as piperlongumine, is a natural alkaloid compound found in the fruit of the long pepper plant, Piper longum. It has been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-obesity effects.

Mechanism of Action

The exact mechanism of action of (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne is not fully understood, but it is thought to involve the induction of oxidative stress and the inhibition of multiple signaling pathways involved in cancer cell survival and proliferation. Piperlongumine has been shown to activate the p53 tumor suppressor protein, which plays a critical role in regulating cell growth and preventing cancer development.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne has also been shown to have anti-inflammatory and anti-obesity effects. It has been shown to inhibit the production of inflammatory cytokines and adipokines, which are involved in the development of obesity and associated metabolic disorders. Piperlongumine has also been shown to improve glucose tolerance and insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, its low solubility and stability can make it difficult to work with in certain experimental settings. Additionally, the exact mechanism of action of (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne. One area of research is the development of more efficient and cost-effective synthesis methods for (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne. Another area of research is the investigation of the potential use of (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne in combination with other anti-cancer compounds to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne and its potential use in the treatment of other diseases, such as metabolic disorders and neurodegenerative diseases.

Synthesis Methods

Piperlongumine can be synthesized through a variety of methods, including extraction from the fruit of the long pepper plant, chemical synthesis, and biosynthesis. Chemical synthesis involves the reaction of piperine, a major component of black pepper, with nitric acid and subsequent oxidation. Biosynthesis involves the use of microorganisms, such as Streptomyces sp., to produce (E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acidne.

Scientific Research Applications

Piperlongumine has been extensively studied for its potential anti-cancer effects. It has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. Piperlongumine has also been shown to inhibit the growth and metastasis of cancer cells in animal models.

properties

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-10(13)5-4-8-2-1-3-9-11(8)15-7-6-14-9/h1-5H,6-7H2,(H,12,13)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTGNGBHGBNWFS-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(C=CC=C2O1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid

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